N-[2-(1H-Imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine N-[2-(1H-Imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17753285
InChI: InChI=1S/C11H20N4/c1-14-6-2-11(3-7-14)13-5-9-15-8-4-12-10-15/h4,8,10-11,13H,2-3,5-7,9H2,1H3
SMILES:
Molecular Formula: C11H20N4
Molecular Weight: 208.30 g/mol

N-[2-(1H-Imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine

CAS No.:

Cat. No.: VC17753285

Molecular Formula: C11H20N4

Molecular Weight: 208.30 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(1H-Imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine -

Specification

Molecular Formula C11H20N4
Molecular Weight 208.30 g/mol
IUPAC Name N-(2-imidazol-1-ylethyl)-1-methylpiperidin-4-amine
Standard InChI InChI=1S/C11H20N4/c1-14-6-2-11(3-7-14)13-5-9-15-8-4-12-10-15/h4,8,10-11,13H,2-3,5-7,9H2,1H3
Standard InChI Key TUBPCNUQSQTPNE-UHFFFAOYSA-N
Canonical SMILES CN1CCC(CC1)NCCN2C=CN=C2

Introduction

N-[2-(1H-Imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine is a complex organic compound featuring a piperidine ring substituted with an imidazole moiety. This compound is of significant interest in medicinal chemistry due to its unique structural properties, which may enhance its bioactivity compared to simpler analogs. The compound's trihydrochloride form, N-[2-(1H-Imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine trihydrochloride, is notable for its increased solubility and stability in aqueous environments, making it more suitable for various applications in biological and chemical research.

Synthesis and Preparation

The synthesis of N-[2-(1H-Imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine typically involves several steps that can vary based on specific laboratory protocols and desired yields. While detailed synthesis methods are not widely documented in the available literature, the compound's preparation often involves the reaction of appropriate precursors to form the piperidine and imidazole moieties.

Potential Applications

This compound is being explored for its potential applications in medicinal chemistry, particularly due to its structural similarity to other biologically active compounds. Interaction studies focus on its binding affinity to biological targets, which are crucial for understanding its pharmacodynamics and potential therapeutic effects.

Comparison with Similar Compounds

Compound NameStructureKey Features
1-MethylpiperidineSimple piperidine derivativeUsed as a solvent and base in organic synthesis; lacks imidazole functionality.
ImipramineTricyclic antidepressantShares piperidine structure but lacks imidazole functionality.
ApilimodImidazole-containing compoundStudied for cancer treatment; similar biological activity focus but different structural core.

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